Cas no 102349-31-5 (Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-)
![Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- structure](https://de.kuujia.com/scimg/cas/102349-31-5x500.png)
102349-31-5 structure
Produktname:Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-meth
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5ca,8b,8aa,15a,15aS*)-(+)-
- Rubellin B
- 88B20HYO95
- 102349-31-5
- UNII-88B20HYO95
- Rubellin B, (+)-
- Q27269913
- BENZO(E)NAPHTHO(2',3':5,6)FLUORENO(1,9A-B)OXEPIN-5,10,19(15H)-TRIONE, 5C,8,8A,16-TETRAHYDRO-1,4,8,11,15,18-HEXAHYDROXY-13-METHYL-, (5C.ALPHA.,8.BETA.,8A.ALPHA.,15.ALPHA.,15AS*)-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5cr,8R,8aS,15S,15aS)-rel-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5calpha,8beta,8aalpha,15alpha,15as*)-(+)-
- (1S,17R,20R,21S,30S)-5,9,12,20,25,30-hexahydroxy-27-methyl-22-oxaheptacyclo[15.13.0.01,21.03,16.06,15.08,13.024,29]triaconta-3,5,8,10,12,15,18,24(29),25,27-decaene-7,14,23-trione
- CHEBI:222750
-
- Inchi: InChI=1S/C30H22O10/c1-10-6-12-20(17(34)7-10)29(39)40-28-16(33)3-2-13-19-11(9-30(13,28)27(12)38)8-18(35)23-24(19)26(37)22-15(32)5-4-14(31)21(22)25(23)36/h2-8,13,16,27-28,31-35,38H,9H2,1H3/t13-,16-,27+,28-,30+/m1/s1
- InChI-Schlüssel: KHJHNXVDMFGVEP-PJQIVZKYSA-N
- Lächelt: OC1=CC=C(O)C2=C1C(=O)C1=C(O)C=C3C([C@@H]4[C@]5(C3)[C@H](OC(=O)C3=C(O)C=C(C)C=C3[C@@H]5O)[C@H](O)C=C4)=C1C2=O
Berechnete Eigenschaften
- Genaue Masse: 542.121
- Monoisotopenmasse: 542.121
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1140
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 182A^2
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- Verwandte Literatur
-
1. Secondary mould metabolites. Part 15. Structure elucidation of rubellins A and B, two novel anthraquinone metabolites from Mycosphaerella rubellaAlberto Arnone,Lorenzo Camarda,Gianluca Nasini,Gemma Assante J. Chem. Soc. Perkin Trans. 1 1986 255
102349-31-5 (Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-) Verwandte Produkte
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
